molecular formula C16H20N7NaO7S3 B14799212 (6R-(6-alpha,7-alpha))-7-((((2-Amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monosodium salt

(6R-(6-alpha,7-alpha))-7-((((2-Amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monosodium salt

Cat. No.: B14799212
M. Wt: 541.6 g/mol
InChI Key: SBIDXLKJYJVQOE-SODIFMKXSA-M
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Description

Cefminox (sodium) is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings due to its high activity against a broad spectrum of microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefminox (sodium) involves several steps:

    Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.

    Replacing the solvent: in ethyl acetate containing a compound with another specific structure by reduced-pressure concentration.

    Mixing solutions: containing different compounds to carry out a condensation reaction, resulting in anhydrous cefminox (sodium).

    Transforming anhydrous cefminox (sodium): into cefminox (sodium) heptahydrate crystal in the presence of water

Industrial Production Methods

The industrial production of cefminox (sodium) typically involves low-temperature reactions and purification using nonpolar macroporous resin chromatography columns. Ethanol-aqueous solution or anhydrous alcohol recrystallization is used to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cefminox (sodium) undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide and specific organic solvents. The conditions often involve reduced-pressure concentration and condensation reactions .

Major Products Formed

The major products formed from these reactions include anhydrous cefminox (sodium) and cefminox (sodium) heptahydrate crystal .

Mechanism of Action

Cefminox (sodium) exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, disrupting the formation of the cell wall and leading to bacterial cell death. Additionally, cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B/mammalian target of rapamycin signaling pathway and enhancing cyclic adenosine monophosphate production .

Properties

Molecular Formula

C16H20N7NaO7S3

Molecular Weight

541.6 g/mol

IUPAC Name

sodium;(7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14?,16-;/m0./s1

InChI Key

SBIDXLKJYJVQOE-SODIFMKXSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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